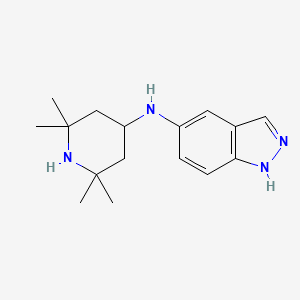
1H-Indazol-5-amine, N-(2,2,6,6-tetramethyl-4-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine is a complex organic compound characterized by its unique structure, which includes a piperidine ring and an indazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with appropriate indazole derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may utilize continuous-flow synthesis techniques to enhance efficiency and yield. For instance, a micro fixed-bed reactor can be employed, where the starting materials are mixed and reacted under controlled temperature and pressure conditions to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce fully hydrogenated compounds .
Applications De Recherche Scientifique
N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Another compound with a similar piperidine structure.
2,2,6,6-Tetramethyl-4-piperidinol: A related compound with a hydroxyl group instead of an indazole moiety.
Uniqueness
N-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-Indazol-5-amine is unique due to its combination of a piperidine ring and an indazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
478836-27-0 |
|---|---|
Formule moléculaire |
C16H24N4 |
Poids moléculaire |
272.39 g/mol |
Nom IUPAC |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C16H24N4/c1-15(2)8-13(9-16(3,4)20-15)18-12-5-6-14-11(7-12)10-17-19-14/h5-7,10,13,18,20H,8-9H2,1-4H3,(H,17,19) |
Clé InChI |
WFZUFGMWADJPHY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NC2=CC3=C(C=C2)NN=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


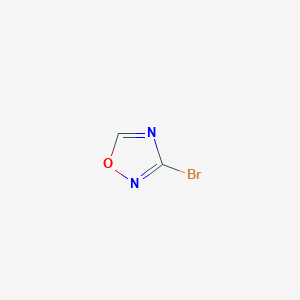

![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)
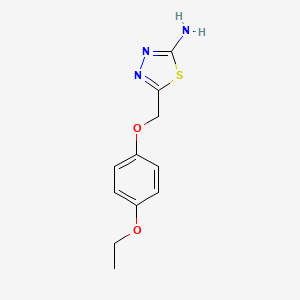
![[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13920373.png)
![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
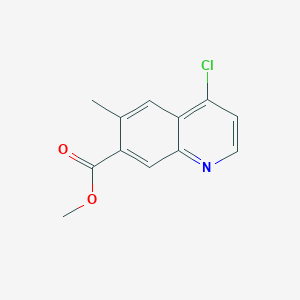
![6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13920393.png)
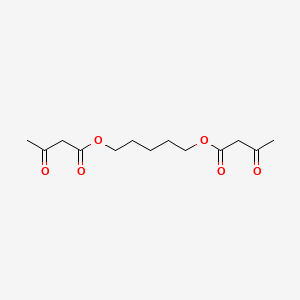
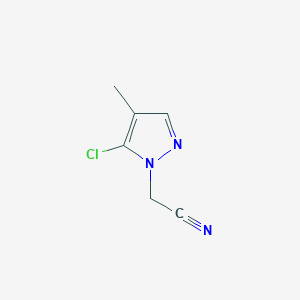
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid](/img/structure/B13920404.png)


![6-Butoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13920414.png)
